molecular formula C8H12N2O3 B2510185 Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate CAS No. 1565976-13-7

Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2510185
CAS No.: 1565976-13-7
M. Wt: 184.195
InChI Key: DTQGRCCICURYSO-UHFFFAOYSA-N
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Description

Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate (CAS: 1565976-13-7) is a heterocyclic compound with the molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol . It features a 1,3,4-oxadiazole core substituted with a tert-butyl group at the 5-position and a methyl ester at the 2-position. The compound is stored under dry conditions at 2–8°C and is marketed for research purposes with a purity exceeding 95% . Its safety profile includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)7-10-9-5(13-7)6(11)12-4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQGRCCICURYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with methyl chloroformate, followed by cyclization with an appropriate acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities . The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its oxadiazole ring structure is crucial for creating various derivatives that exhibit unique chemical properties. The compound can be utilized in the synthesis of polymers and other functional materials due to its stability and reactivity.

Biological Applications

Antimicrobial Properties
Research has indicated that oxadiazole derivatives, including this compound, possess notable antimicrobial activity. A study demonstrated that synthesized compounds from the oxadiazole framework exhibited better activity against gram-positive bacteria compared to gram-negative species . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity
The compound has been explored for its anticancer properties. It has been shown to inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase . In vitro studies indicate that certain derivatives of oxadiazoles can induce cell cycle arrest and apoptosis in various cancer cell lines, demonstrating significant cytotoxic effects . For instance, compounds derived from this class have been reported to have IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil .

Pharmaceutical Applications

Therapeutic Potential
this compound is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections. Its ability to modulate cellular pathways makes it a candidate for drug development targeting specific diseases . Additionally, research into its neuroprotective effects suggests possible applications in treating neurodegenerative disorders like Alzheimer's disease .

Industrial Applications

Agrochemicals and Specialty Chemicals
In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its chemical stability and reactivity make it suitable for various formulations aimed at enhancing crop protection and yield .

Data Table: Summary of Applications

Application Area Details
Chemical Synthesis Building block for complex organic molecules and polymers.
Biological Applications Antimicrobial activity against gram-positive bacteria; cytotoxic effects on cancer cell lines.
Pharmaceutical Applications Potential therapeutic agent for cancer treatment and neurodegenerative diseases.
Industrial Applications Used in agrochemical formulations and specialty chemicals production.

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on synthesized oxadiazole derivatives demonstrated significant antimicrobial activity against Bacillus species with IC50 values indicating potent efficacy compared to existing antibiotics . This highlights the potential of this compound in developing new antimicrobial agents.
  • Cytotoxicity Assessment
    In vitro cytotoxicity assays revealed that certain derivatives of this compound exhibited superior activity against HUH7 liver carcinoma cells with IC50 values significantly lower than traditional chemotherapeutics . This positions the compound as a promising candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate are best contextualized by comparing it to analogous 1,3,4-oxadiazole derivatives. Below is a detailed analysis:

Structural and Substituent Variations

Compound Name Substituents at 5-Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound tert-butyl C₈H₁₂N₂O₃ 184.19 Bulky alkyl group; moderate steric hindrance
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate methyl C₆H₈N₂O₃ 183.12 Smaller alkyl group; lower steric hindrance
Methyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate 4-methoxyphenyl C₁₁H₁₂N₃O₄ 250.08 Electron-donating methoxy group; aromatic substitution
Ethyl 5-(2-cyanophenyl)-1,3,4-oxadiazole-2-carboxylate 2-cyanophenyl C₁₂H₁₁N₃O₃ 245.24 Electron-withdrawing cyano group; planar aromatic system
Ethyl 5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate 2-(trifluoromethyl)phenyl C₁₂H₁₁F₃N₂O₃ 288.22 Strongly electron-withdrawing CF₃ group; enhanced stability

Physicochemical Properties

  • Solubility : this compound requires DMSO or PEG300 for dissolution, indicating low aqueous solubility . Derivatives with polar groups (e.g., 4-methoxyphenyl in 3A ) exhibit better solubility in organic solvents like ethyl acetate .
  • Thermal Stability : Boiling point data for the tert-butyl derivative is unavailable, but analogues like ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (MW 183.12) are likely volatile due to smaller substituents .

Key Takeaways

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃, CN) enhance stability and reactivity, while electron-donating groups (e.g., methoxy) modulate solubility and electronic distribution .
  • Safety : The tert-butyl derivative’s hazard profile underscores the need for careful handling, whereas ecological data for most analogues remain understudied .

Biological Activity

Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound exhibits biological activity primarily through its interaction with various cellular targets. Its mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in DNA synthesis and cell division, such as thymidylate synthase and topoisomerase II. These interactions can lead to the modulation of cell proliferation and apoptosis in cancer cells .
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression related to the cell cycle and apoptosis. This modulation can result in altered cellular metabolism and increased sensitivity to apoptotic signals.

The biochemical properties of this compound contribute significantly to its biological activity:

  • Stability : The compound is stable under physiological conditions but should be stored in a sealed environment to maintain its efficacy.
  • Solubility and Bioavailability : The oxadiazole derivatives are generally characterized by good solubility in organic solvents, which enhances their bioavailability when administered .

Biological Activity Overview

This compound has been evaluated for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast cancer)0.52 - 0.88Induction of apoptosis via Bcl-2 inhibition
HeLa (Cervical cancer)0.65 - 2.41Modulation of apoptotic pathways
KG1a (Leukemia)1.79 - 4.5Cell cycle arrest and apoptosis induction

These findings suggest that this compound acts as a pro-apoptotic agent by targeting Bcl-2 proteins, which are known to inhibit apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It exhibits activity against various strains of bacteria and fungi, making it a candidate for further development in treating infectious diseases .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis in tumor cells while sparing normal cells .
  • Neurodegenerative Disorders : Preliminary research suggests that oxadiazole derivatives may have applications in treating tauopathies such as Alzheimer's disease due to their ability to modulate tau phosphorylation .

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate, and how does the tert-butyl group impact reaction optimization?

The synthesis typically involves cyclization of a hydrazide intermediate with a carbonyl source. For example, reacting a substituted hydrazine derivative with a tert-butyl-containing acyl chloride under reflux in anhydrous tetrahydrofuran (THF) can yield the oxadiazole core. The tert-butyl group introduces steric hindrance, necessitating longer reaction times (12–24 hours) and elevated temperatures (70–80°C) to achieve >75% yields . Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) is recommended to isolate the product.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • IR Spectroscopy : Expect strong absorptions at 1740–1720 cm⁻¹ (ester C=O) and 1660–1640 cm⁻¹ (oxadiazole C=N). The tert-butyl C-H stretch appears as a weak band near 2960 cm⁻¹ .
  • ¹H NMR : The tert-butyl group produces a singlet at δ 1.35–1.40 ppm (9H), while the methyl ester appears as a singlet at δ 3.90–3.95 ppm (3H). Coupling patterns for oxadiazole protons (if present) occur near δ 8.00–8.20 ppm .
  • ¹³C NMR : Key signals include δ 165–168 ppm (ester carbonyl) and 160–162 ppm (oxadiazole C=N). The tert-butyl carbons resonate at δ 28–30 ppm (CH₃) and δ 35–37 ppm (quaternary carbon) .

Advanced: How can researchers resolve discrepancies in observed vs. predicted NMR chemical shifts for tert-butyl-substituted oxadiazoles?

Discrepancies often arise from solvent effects, conformational rigidity, or unexpected tautomerism. To address this:

  • Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the tert-butyl group).
  • Compare experimental data with DFT-calculated shifts (using software like Gaussian or ORCA) at the B3LYP/6-311+G(d,p) level. For example, deviations >0.3 ppm in ¹³C shifts may indicate incorrect assignment of the oxadiazole ring substituents .
  • Use 2D NMR (HSQC, HMBC) to confirm connectivity, particularly between the tert-butyl group and the oxadiazole ring .

Advanced: What computational approaches are recommended to predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., ester carbonyl carbon) prone to nucleophilic attack.
  • Transition State Modeling : Use QM/MM methods to simulate nucleophilic substitution at the ester group. The tert-butyl group may stabilize transition states via steric shielding, reducing reactivity by ~20% compared to methyl analogs .
  • Solvent Effects : Apply COSMO-RS to model solvation in polar aprotic solvents (e.g., DMF), which enhance nucleophilicity of attacking species .

Advanced: How should researchers design stability studies to evaluate the hydrolytic degradation of the methyl ester group under physiological conditions?

  • Experimental Design :
    • pH Variation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water 60:40) at 0, 24, 48, and 72 hours.
    • Kinetic Analysis : Fit data to a first-order model to calculate half-life (t1/2t_{1/2}). The tert-butyl group may reduce hydrolysis rates by 40–50% due to steric protection .
    • Mass Spectrometry : Confirm degradation products (e.g., 5-tert-butyl-1,3,4-oxadiazole-2-carboxylic acid) via LC-MS/MS in negative ion mode (expected [M-H]⁻ at m/z 199.1) .

Basic: What are the best practices for analyzing mass spectrometry fragmentation patterns of tert-butyl-containing oxadiazoles?

  • Electron Ionization (EI) : Expect a base peak at m/z 57 ([C₄H₉]⁺ from tert-butyl cleavage).
  • High-Resolution MS : Confirm molecular ion ([M]⁺) with accurate mass (<5 ppm error). For Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate (C₉H₁₄N₂O₃), the exact mass is 198.1004.
  • MS/MS Fragmentation : Key fragments include m/z 140 (loss of COOCH₃) and m/z 83 (oxadiazole ring rupture) .

Advanced: How can researchers leverage X-ray crystallography to resolve ambiguities in the solid-state conformation of this compound?

  • Crystal Growth : Use slow evaporation from dichloromethane/hexane (1:3) at 4°C.
  • Key Metrics : Analyze dihedral angles between the oxadiazole ring and ester group. The tert-butyl group often induces a planar conformation (dihedral angle <10°), enhancing crystal packing efficiency .
  • Compare with Analogues : Cross-reference with structures like Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CSD entry XXXX) to identify steric or electronic outliers .

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